The first paper discusses the optimization of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile derivatives, leading to the identification of compounds with increased in vitro potency as mGlu5 receptor antagonists. Specifically, the introduction of small, non-hydrogen bond donor substituents at the 3-position of the phenyl ring significantly enhanced the potency. One such compound, 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, demonstrated high potency and selectivity, along with favorable pharmacokinetics and brain penetration in rats1.
The second paper further explores the structure-activity relationship, resulting in the discovery of 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine. This compound also acts as a potent and selective mGlu5 receptor antagonist. It exhibits good brain penetration and has been shown to maintain in vivo receptor occupancy in rats, with the added benefit of cross-species oral bioavailability2.
The antagonism of mGlu5 receptors has been linked to potential treatments for neurological disorders. The compounds described in the first two papers1 2 show promise in this area due to their high potency and selectivity. By modulating glutamatergic signaling, these antagonists could be used to address conditions such as anxiety, depression, and schizophrenia, where glutamate dysregulation is often implicated.
The third paper provides insight into the chemical transformations of related nitrile compounds. It describes the photochemical generation of a dipole from 2,2-dimethyl-3-phenyl-2H-azirine and its addition to 7-methylthieno[2,3-c]pyridine 1,1-dioxide, leading to various pyrroline and pyrrolidine derivatives3. These reactions expand the toolkit of medicinal chemists, allowing for the synthesis of novel compounds with potential therapeutic applications.
The research on these compounds is not only relevant for understanding their mechanism of action but also for drug development. The ability to fine-tune the pharmacokinetic properties and enhance brain penetration is crucial for the development of effective central nervous system (CNS) drugs. The findings from these studies could guide the design of new mGlu5 receptor antagonists with improved efficacy and safety profiles1 2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: